C13-112-tetra-tail is a novel cationic lipid compound characterized by its unique molecular structure, which includes a polar amino alcohol head group linked to four hydrophobic carbon-13 tails. This compound is significant in the field of drug delivery, particularly for mRNA and gene therapies, due to its ability to enhance cellular uptake and facilitate the release of therapeutic agents within cells. The classification of C13-112-tetra-tail falls under ionizable lipids, which are crucial for the formulation of lipid nanoparticles used in various biomedical applications.
The synthesis of C13-112-tetra-tail involves several key steps that utilize established organic chemistry techniques. The primary methods for synthesizing such cationic lipids typically include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
C13-112-tetra-tail has a complex molecular structure that can be represented as follows:
The molecular weight of C13-112-tetra-tail is approximately 941.60 g/mol, indicating its substantial size due to the multiple carbon chains attached to the head group.
C13-112-tetra-tail participates in various chemical reactions that enhance its functionality in drug delivery systems:
The mechanism of action for C13-112-tetra-tail primarily revolves around its ability to form lipid nanoparticles that encapsulate nucleic acids (such as mRNA). Upon administration:
C13-112-tetra-tail exhibits several notable physical and chemical properties:
Relevant analyses include thermal stability assessments and solubility tests in various solvents to optimize formulations for drug delivery applications.
C13-112-tetra-tail has several applications in scientific research and medicine:
The ionizable amino alcohol head group constitutes the primary functional domain of C13-112-tetra-tail (chemical name: 17,20-Dioxa-14,23-diazahexatriacontane-12,25-diol, 14,23-bis(2-hydroxytridecyl)-; CAS: 1381861-92-2). This moiety features a tertiary amine center flanked by hydroxyalkyl groups, enabling pH-dependent protonation. The head group’s ionization behavior is critical for electrostatic interactions with anionic substrates such as nucleic acids. At physiological pH (~7.4), the tertiary amine remains partially unprotonated, reducing nonspecific cellular interactions. However, in acidic environments (e.g., endosomal compartments, pH 5.0–6.5), it acquires a positive charge that facilitates endosomal escape via the "proton sponge" effect. Nuclear magnetic resonance (NMR) studies of analogous ionizable lipids confirm that protonation triggers conformational reorganization, enhancing membrane fusion and cargo release [1] [6] [8].
The head group’s hydroxyl functionalities further contribute to its biomolecular interactions. Hydrogen bonding with phosphate groups of nucleic acids stabilizes complexes without compromising biodegradability. This design contrasts permanently cationic lipids, which exhibit higher cytotoxicity due to persistent electrostatic disruption of membranes. Molecular dynamics simulations indicate that the head group’s pKa (~6.2–6.8) optimizes nucleic acid binding at neutral pH while enabling efficient disassembly in acidic organelles [2] [4].
Table 1: Key Molecular Properties of C13-112-Tetra-Tail
| Property | Specification |
|---|---|
| Molecular Formula | C58H120N2O6 |
| Molecular Weight | 941.60 g/mol |
| CAS Number | 1381861-92-2 |
| Purity | ≥95% |
| Ionizable Group | Tertiary amino alcohol |
| Protonation pKa Range | 6.2–6.8 (estimated) |
The hydrophobic domain of C13-112-tetra-tail incorporates four identical C13 alkyl chains (tridecyl groups), each comprising 13 carbon atoms. This tetra-tail configuration drives self-assembly into lipid nanoparticles (LNPs) by promoting hydrophobic interactions in aqueous environments. The C13 chain length balances two critical properties: (1) sufficient hydrophobicity to stabilize the LNP core via van der Waals interactions, and (2) fluidity for dynamic reorganization during membrane fusion. Shorter chains (e.g., C10) reduce LNP stability, while longer chains (e.g., C18) impede endosomal release due to excessive rigidity [1] [6] [8].
Solid-state NMR studies of analogous lipid-tailed molecules reveal that C13 chains adopt gauche-rich conformations in biological membranes, enhancing lateral diffusion and membrane merging. Cholesterol-rich membranes further augment this fluidity, as evidenced by increased helicity and reduced tilt angles in transmembrane proteins embedded in similar lipid bilayers [3]. The tetra-tail architecture also mimics natural lipid geometry, enabling shallow insertion into membrane leaflets without disrupting bilayer integrity. This is critical for delivering macromolecular cargo (e.g., Cas9 mRNA) into cells via endocytosis-independent pathways [3] [10].
Table 2: Influence of Hydrophobic Tail Length on Membrane Properties
| Chain Length | Phase Transition Temp. | Membrane Fluidity | LNP Stability |
|---|---|---|---|
| C10 | Low (<0°C) | High | Moderate |
| C13 | ~10–15°C | Moderate-High | High |
| C18 | High (>45°C) | Low | Very High |
The diethylene glycol (PEG2) linker bridges the ionizable head group and hydrophobic tails, conferring three pivotal advantages: First, the ethylene oxide units sterically shield LNPs from opsonization, reducing clearance by the mononuclear phagocyte system. This extends in vivo circulation half-life by >2-fold compared to non-PEGylated analogs, as confirmed by biodistribution studies of siRNA-loaded LNPs. Second, the short PEG2 spacer minimizes micelle formation while maintaining aqueous solubility—critical for achieving >95% encapsulation efficiency of anionic substrates. Third, the ether linkages confer hydrolysis resistance, enhancing storage stability at −20°C without compromising biodegradability in vivo [1] [4] [6].
Notably, the PEG2 linker’s length is optimized to prevent immunogenicity. Longer PEG chains (e.g., PEG5) impede endosomal escape by creating excessive hydration barriers, whereas shorter spacers (e.g., PEG1) lack sufficient steric coverage. NMR relaxation measurements demonstrate that PEG2’s molecular motion (rotational correlation time: 20–50 ps) facilitates rapid conformational adjustments during cell uptake, enabling efficient uncoating of nucleic acid cargo [2] [8].
C13-112-tetra-tail achieves anionic substrate complexation through synergistic molecular features: The ionizable head group provides pH-switchable electrostatic binding, while the hydrophobic tails and PEG2 linker govern nanostructure assembly. Upon mixing with nucleic acids (e.g., siRNA or mRNA) at pH 4.0–5.0, protonated head groups neutralize phosphate backbones, forming charge-balanced complexes. Subsequent dilution in neutral buffers triggers LNP self-assembly, encapsulating substrates within a lipid bilayer core. Cryo-electron microscopy studies of analogous LNPs reveal multilamellar vesicle structures with 10–15 nm aqueous compartments, ideal for protecting nucleic acids from nucleases [1] [2] [4].
The tetra-tail configuration enhances complexation efficiency by enabling multivalent interactions. Each lipid molecule engages with multiple phosphate groups via its dual amino alcohol heads, while the four C13 tails stabilize the hydrophobic matrix. This architecture achieves >85% siRNA encapsulation at nitrogen-to-phosphate (N:P) ratios of 3:1, outperforming tri-tail analogs (e.g., C13-112-tri-tail, MW 743.30 g/mol), which require N:P >6:1 for equivalent loading. Furthermore, the PEG2 linker prevents aggregation during complexation, maintaining hydrodynamic diameters of 70–100 nm—optimal for cellular uptake via clathrin-mediated endocytosis [6] [8] [9].
Table 3: Anionic Substrate Binding Parameters of C13-112-Tetra-Tail
| Substrate | Optimal N:P Ratio | Encapsulation Efficiency | Complex Size (nm) |
|---|---|---|---|
| siRNA | 3:1 | 85–95% | 70–90 |
| Cas9 mRNA | 4:1 | 80–90% | 80–100 |
| Cytotoxic Proteins | 5:1 | 75–85% | 90–120 |
Electrostatic surface potential calculations reveal that the amino alcohol head groups distribute charge density across 8–10 Å2, maximizing contact with anionic substrates while minimizing counterion competition. Upon acidification, protonation expands this interface to >12 Å2, facilitating substrate release. This dynamic is absent in permanently cationic lipids, explaining C13-112-tetra-tail’s superior delivery efficiency and lower cytotoxicity [4] [8] [10].
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